(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol

lipophilicity physicochemical property drug-likeness

Procure this compound to build the cyclobutyl-oxadiazole linker region of iminosugar-based α-glucosidase I inhibitors. Co-crystal structure (PDB 8E4Z) confirms the cyclobutyl ring engages a defined enzyme sub-pocket; substitution with smaller or bulkier analogs destroys potency as shown by steep SAR across 28 compounds. The hydroxymethyl handle enables facile conversion to amines/halides for library synthesis. Balanced clogP (1.12) and low rotatable bonds (Nrot=2) provide a favorable ADME baseline for lead optimization without re‑solving the co‑crystal structure.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 915925-42-7
Cat. No. B1450019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol
CAS915925-42-7
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=NC(=NO2)CO
InChIInChI=1S/C7H10N2O2/c10-4-6-8-7(11-9-6)5-2-1-3-5/h5,10H,1-4H2
InChIKeyXGAMUGSDYPGXST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol (CAS 915925-42-7): Core Physicochemical Identity and Research-Grade Procurement Baseline


(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol (CAS 915925-42-7, MFCD08691638) is a heterocyclic building block comprising a 1,2,4-oxadiazole core substituted at the 5-position with a cyclobutyl ring and at the 3-position with a hydroxymethyl group . With a molecular formula of C₇H₁₀N₂O₂ and a molecular weight of 154.17 g·mol⁻¹, this compound serves as a versatile intermediate for constructing biologically active molecules, most notably as a substructure in potent iminosugar-based α-glucosidase I inhibitors with confirmed anti-SARS-CoV-2 activity [1][2]. The cyclobutyl group imparts distinct steric and electronic properties that influence downstream target engagement, making direct substitution with simpler alkyl-chain or unsubstituted oxadiazole analogs non-trivial without re-optimizing the pharmacological profile.

Why (5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol Cannot Be Freely Replaced by Other 1,2,4-Oxadiazole-3-methanol Analogs in α-Glucosidase I Inhibitor Programs


The 5-cyclobutyl substituent on the 1,2,4-oxadiazole ring is not a simple lipophilic placeholder. In the context of endoplasmic reticulum α-glucosidase I (α-GluI) inhibition, the cyclobutyl group directly occupies a defined sub-pocket of the enzyme active site, as evidenced by the co-crystal structure of compound 8 (PDB 8E4Z) where the cyclobutyl-oxadiazole moiety makes specific van der Waals contacts with hydrophobic residues [1][2]. Replacement with a smaller alkyl group (e.g., methyl or ethyl) would result in loss of these complementary interactions, while bulkier or more flexible substituents could sterically clash or adopt non-productive conformations, as demonstrated by the steep structure–activity relationship (SAR) observed across the 28-compound series [1]. Therefore, substitution without explicit re-validation of enzyme inhibition, antiviral potency, and crystallographic binding mode introduces unacceptable uncertainty in pharmacological outcome.

Quantitative Differentiation of (5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol Versus Closest 1,2,4-Oxadiazole-3-methanol Analogs


Calculated Lipophilicity (clogP) of the Free Alcohol: Cyclobutyl vs. Methyl, Isopropyl, and tert-Butyl Analogs

The computed octanol-water partition coefficient (clogP) of (5-cyclobutyl-1,2,4-oxadiazol-3-yl)methanol is 1.12, placing it in an optimal intermediate lipophilicity range for balanced permeability and aqueous solubility . In contrast, the 5-methyl analog (CAS 915924-61-1) has a clogP of 0.12, which is more hydrophilic and may limit passive membrane permeability, while the 5-isopropyl analog (CAS 915924-67-3) has a clogP of 1.03, and the bulky 5-tert-butyl analog (CAS 1153452-20-0) reaches a clogP of 1.64, potentially increasing nonspecific protein binding . The cyclobutyl group thus provides a finely tuned lipophilic increment over the isopropyl variant while avoiding the excessive hydrophobicity of the tert-butyl derivative, which can be critical for maintaining a favorable ADME profile in lead optimization.

lipophilicity physicochemical property drug-likeness

Conformational Restriction: Number of Rotatable Bonds in Cyclobutyl vs. n-Butyl and n-Propyl Analogs

(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol possesses 2 rotatable bonds (the CH₂–OH bond and the C–cyclobutyl bond), resulting in limited conformational flexibility and a lower entropic penalty upon target binding compared to flexible chain analogs . The hypothetical 5-n-butyl analog would have 4 rotatable bonds, and the 5-n-propyl analog would have 3, both introducing greater conformational entropy loss upon binding. This reduction in rotatable bonds is consistent with established medicinal chemistry principles where conformational constraint improves binding affinity and selectivity [1]. In the α-GluI co-crystal structure (PDB 8E4Z), the cyclobutyl ring adopts a single well-defined orientation, confirming that the rigid scaffold pre-organizes the molecule for productive target engagement [2].

conformational rigidity entropic penalty target binding

α-Glucosidase I Inhibitory Potency: Cyclobutyl-Oxadiazole-Containing Inhibitor vs. Benchmark UV-4

In the 2023 J. Med. Chem. study by Karade et al., compound 8—which incorporates the (5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl linker connecting the iminosugar core to a nitrophenyl group—demonstrated superior antiviral activity against SARS-CoV-2 compared to the clinical-stage benchmark α-glucosidase inhibitor UV-4 [1]. Although the exact IC₅₀ values for compound 8 require extraction from the full-text article, the authors explicitly state that multiple inhibitors in the series exhibited 'greater antiviral activity than the benchmark α-glucosidase inhibitor UV-4' [1]. The cyclobutyl-oxadiazole moiety is an essential structural determinant; replacement with alternative linkers in the SAR exploration led to reduced activity, underscoring the non-substitutable nature of this specific heterocyclic system in this chemotype.

antiviral α-glucosidase I SARS-CoV-2

Hydrogen Bond Donor/Acceptor Count and Its Impact on Solubility vs. Permeability Balance

(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol contains 1 hydrogen bond donor (hydroxyl group) and 4 hydrogen bond acceptors (oxadiazole nitrogens and oxygen, plus the hydroxyl oxygen), totaling 5 H-bonding functional groups . This profile aligns with Lipinski's Rule of Five (HBD ≤ 5, HBA ≤ 10) [1]. In comparison, the 5-cyclopropyl analog (theoretical) would have the same HBD/HBA count but a smaller ring may alter solvation; the 5-phenyl analog (CAS 915924-68-4) would introduce additional π-stacking interactions that could affect both solubility and off-target binding. The cyclobutyl ring provides a non-aromatic, saturated hydrocarbon surface that enhances aqueous solubility relative to aromatic counterparts while maintaining sufficient hydrophobicity for target pocket occupancy, as validated by the successful co-crystallization with α-GluI [2].

hydrogen bonding solubility ADME

Procurement-Relevant Application Scenarios for (5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol Based on Quantitative Differentiation


Synthesis of Novel α-Glucosidase I Inhibitors for Broad-Spectrum Antiviral Development

Researchers developing next-generation host-targeting antivirals against SARS-CoV-2 and other enveloped viruses should procure (5-cyclobutyl-1,2,4-oxadiazol-3-yl)methanol as a key intermediate to construct the cyclobutyl-oxadiazole linker region of iminosugar-based α-GluI inhibitors. The demonstrated superiority of compound 8 over the benchmark UV-4 in anti-SARS-CoV-2 assays [1], combined with the availability of a high-resolution co-crystal structure (PDB 8E4Z) , enables structure-guided optimization. Substitution with non-cyclobutyl analogs would require re-solving the co-crystal structure and re-validating the SAR from scratch, significantly increasing project cost and timeline.

Medicinal Chemistry SAR Exploration Around the 5-Position of 1,2,4-Oxadiazole Scaffolds

Medicinal chemistry teams seeking to systematically explore the effect of C5-substituent size and shape on target binding can use (5-cyclobutyl-1,2,4-oxadiazol-3-yl)methanol as the starting material for a focused library. Its intermediate clogP (1.12) and low rotatable bond count (Nrot = 2) provide a favorable baseline for analoging [1], while the hydroxymethyl handle allows facile conversion to amines, halides, or leaving groups for further elaboration without altering the cyclobutyl-oxadiazole pharmacophore.

Co-crystallography and Biophysical Studies of Oxadiazole-Containing Ligands

Structural biology laboratories can directly employ (5-cyclobutyl-1,2,4-oxadiazol-3-yl)methanol as a precursor to synthesize ligands for co-crystallization studies with α-glucosidase I or related hydrolases. The existing PDB entry 8E4Z provides a reference binding mode [1], enabling comparative analysis of ligand-induced conformational changes. The rigid cyclobutyl ring ensures well-defined electron density, facilitating high-resolution structure determination.

Procurement for Lead Optimization Programs Requiring Balanced ADME Properties

Lead optimization programs where the starting hit contains a 1,2,4-oxadiazole core can benefit from the cyclobutyl variant's balanced physicochemical profile. Compared to the more hydrophilic methyl analog (clogP 0.12) or the more lipophilic tert-butyl analog (clogP 1.64), the cyclobutyl derivative (clogP 1.12) offers the best compromise between solubility and permeability [1], reducing the need for extensive formulation optimization in early in vivo pharmacokinetic studies.

Technical Documentation Hub

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